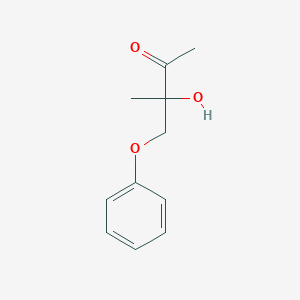

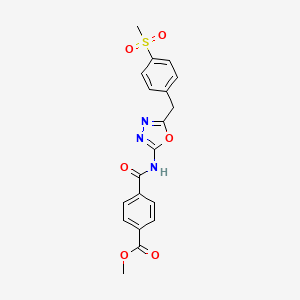

N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides are a group of compounds that have a wide range of applications in medicine, pharmacology, and pharmaceutics . They are known to possess a variety of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . Pyridines with a sulfonamide moiety have been synthesized and studied for their potential applications .

Synthesis Analysis

The synthesis of new pyridines with a sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .Molecular Structure Analysis

The molecular structure of sulfonamides can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridines with a sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be analyzed using techniques such as melting point determination, boiling point determination, and density measurement .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

The sulfonamide moiety in this compound plays a crucial role in medicinal chemistry. Sulfonamides are known for their antibacterial and antifungal properties. Researchers explore derivatives of this compound to develop novel drugs targeting specific diseases. For instance, modifications to the pyridine ring can enhance its pharmacological activity, making it a promising scaffold for drug design .

Anticancer Agents

Pyridine-based compounds have been investigated as potential anticancer agents. The presence of the sulfonamide group in this compound may contribute to its cytotoxic effects. Researchers study its impact on cancer cell lines and evaluate its potential as a targeted therapy .

Materials Science

The unique properties of ILs extend to materials science. Researchers investigate their use as additives or coatings to modify material surfaces. The compound’s ionic liquid counterpart could find applications in protective coatings, sensors, or functionalized materials due to its stability and design flexibility .

Environmental Science

ILs have been employed in environmental remediation. Their ability to extract heavy metal ions from water and soil makes them valuable for decontamination purposes. While the specific compound itself may not be directly used, understanding its catalytic behavior contributes to the broader field of environmental science .

Organic Synthesis

The synthesis of pyridines with sulfonamide moieties using this compound highlights its utility in organic synthesis. The cooperative vinylogous anomeric-based oxidation mechanism under mild conditions allows efficient access to target molecules. Researchers explore its application in constructing complex pyridine derivatives .

Mecanismo De Acción

While the specific mechanism of action for “N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide” is not available, sulfonamide derivatives have been found to exhibit a wide range of pharmacological activities . For example, quinoxaline-containing pyridine-3-sulfonamide derivatives have been used as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .

Safety and Hazards

Direcciones Futuras

The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . Future research may focus on the synthesis of new sulfonamide derivatives and the exploration of their potential applications in various fields .

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-20-14(12-6-2-3-7-13(12)15)10-17-21(18,19)11-5-4-8-16-9-11/h2-9,14,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFXIIWYIBMIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)